molecular formula C40H65KO13 B12300419 Potassium;4-[7-hydroxy-2-[5-[5-[6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoate

Potassium;4-[7-hydroxy-2-[5-[5-[6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoate

Cat. No.: B12300419
M. Wt: 793.0 g/mol
InChI Key: OXNOQXLCECXEBU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Laidlomycin propionate potassium is synthesized through a semi-synthetic process that involves the modification of laidlomycin. The synthesis typically includes the esterification of laidlomycin with propionic acid, followed by the addition of potassium to form the potassium salt .

Industrial Production Methods: Industrial production of laidlomycin propionate potassium involves fermentation of Streptomyces species to produce laidlomycin, which is then chemically modified to form the propionate ester. The final step involves the addition of potassium to form the potassium salt. This process ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Laidlomycin propionate potassium undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Comparison with Similar Compounds

Uniqueness: Laidlomycin propionate potassium is unique due to its specific binding affinity to the 23S RNA of the bacterial ribosome and its dual role as an ionophore and antibiotic. This dual functionality makes it particularly effective in controlling gram-positive bacterial infections and enhancing feed efficiency in livestock .

Properties

Molecular Formula

C40H65KO13

Molecular Weight

793.0 g/mol

IUPAC Name

potassium;4-[7-hydroxy-2-[5-[5-[6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoate

InChI

InChI=1S/C40H66O13.K/c1-11-30(42)47-20-40(46)23(5)17-21(3)32(52-40)28-18-22(4)35(48-28)38(10)14-13-29(50-38)37(9)15-16-39(53-37)19-27(41)24(6)34(51-39)25(7)33(26(8)36(44)45)49-31(43)12-2;/h21-29,32-35,41,46H,11-20H2,1-10H3,(H,44,45);/q;+1/p-1

InChI Key

OXNOQXLCECXEBU-UHFFFAOYSA-M

Canonical SMILES

CCC(=O)OCC1(C(CC(C(O1)C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)[O-])OC(=O)CC)C)O)C)C)C)C)C)O.[K+]

Origin of Product

United States

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